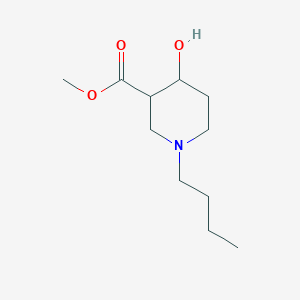

1-(1-Cyclopropylethyl)-1,4-diazepane

Übersicht

Beschreibung

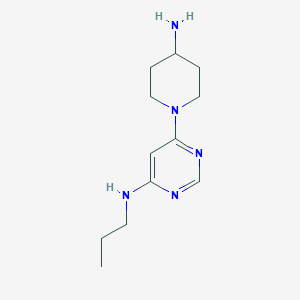

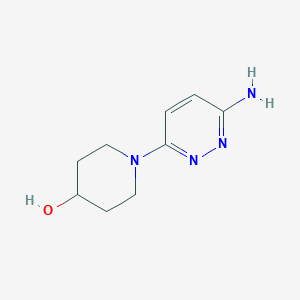

The compound “1-(1-Cyclopropylethyl)-1,4-diazepane” is a diazepane derivative. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms . They are used in a variety of applications, including as building blocks in organic synthesis and as precursors to pharmaceuticals .

Synthesis Analysis

The synthesis of diazepane derivatives can be complex and often involves multiple steps. Unfortunately, without specific information on “this compound”, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a seven-membered ring containing two nitrogen atoms and a cyclopropyl group attached to one of the carbons .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “this compound”, we can predict that it would have properties similar to other diazepane derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Applications

Ugi Multicomponent Reaction : A study explored a two-step approach to synthesize diazepane systems, including 1-(1-Cyclopropylethyl)-1,4-diazepane. It involved a Ugi multicomponent reaction followed by intramolecular SN2 reaction. This method achieved high yields and provided a mechanistic explanation for the observed outcomes (Banfi et al., 2007).

Microwave-Assisted Synthesis : Another research found an efficient microwave-assisted synthesis for 1,4-diazepane derivatives. This process rapidly produced 7-substituted-1,4-diazepin-5-ones in good yields, demonstrating a novel method for diazepane synthesis (Wlodarczyk et al., 2007).

Synthesis via Hydrogen Borrowing : A 2023 study reported the synthesis of 1,4-diazacycles, including diazepanes, using diol-diamine coupling with a specific ruthenium(II) catalyst. This method tolerates various amines and alcohols and was applied to synthesize drugs like cyclizine and homochlorcyclizine (Nalikezhathu et al., 2023).

Ring Transformations in Synthesis : Research from 1977 discussed ring-enlargement of uracil dihalocarbene adducts to yield 1,3-diazepine derivatives. This process involves the reduction of adducts, leading to various diazepines, providing insights into the mechanism of formation and transformations (Thiellier et al., 1977).

Synthesis of 1,4-Diazepanes via Domino Process : A 2020 study introduced a method for synthesizing 1,4-diazepanes using simple starting materials. This process involved an aza-Nazarov reagent followed by intramolecular aza-Michael reaction, highlighting an efficient approach to diazepane synthesis (Maiti et al., 2020).

Medicinal Chemistry Applications

1,3-Diazepine in Medicinal Chemistry : A comprehensive review in 2021 highlighted the significance of the 1,3-diazepine moiety in medicinal chemistry. It is present in various biologically active compounds and used in designing drugs with a wide range of biological activities. This review focused on enzyme inhibitors and GPCR ligands incorporating the 1,3-diazepine scaffold (Malki et al., 2021).

Structural and Docking Studies : Another study reported the preparation and X-ray crystallographic characterization of 1,4-diazepine derivatives. Docking studies showed these compounds inhibit the active site of the target protein, indicating potential drug molecule applications (Velusamy et al., 2015).

Wirkmechanismus

Target of Action

Similar compounds like cyclaniliprole, a diamide insecticide, act at the ryanodine receptor, which is critical for muscle contraction .

Mode of Action

Cyclaniliprole, a related compound, acts by selective activation of the ryanodine receptor (ryr) in the sarcoplasmic reticulum of target insect pests . Once exposed, through contact or ingestion, cyclaniliprole attaches to the insect RyR inducing the uncontrolled release of calcium stores present in muscle cells .

Pharmacokinetics

A related compound, ciprofol, exhibits stronger binding to the gaba a receptor and elicits a greater enhancement of gaba a receptor-mediated neurotransmission . This suggests that 1-(1-Cyclopropylethyl)-1,4-diazepane might have similar properties.

Action Environment

Cyclaniliprole, a related compound, has a low aqueous solubility and is non-volatile, suggesting it may be environmentally persistent . It also has a high to moderate toxicity to most aquatic species, is highly toxic to bees and moderately toxic to earthworms .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

1-(1-Cyclopropylethyl)-1,4-diazepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and influencing metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in the metabolic flux.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it has been found to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to bind to the active sites of certain enzymes, either inhibiting or activating their function . This binding can lead to changes in the conformation of the enzyme, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of the compound have been found to have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites. Additionally, it can affect the levels of cofactors required for enzymatic reactions, further influencing metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of the compound within tissues can influence its efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity. For instance, localization to the mitochondria can affect mitochondrial function and energy metabolism.

Eigenschaften

IUPAC Name |

1-(1-cyclopropylethyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-9(10-3-4-10)12-7-2-5-11-6-8-12/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKNORSXUSWZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(azetidin-3-yl)-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1488437.png)

![1-({[(Oxolan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488439.png)

![6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1488440.png)

![(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1488443.png)

![1-({[(Oxan-4-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488455.png)